Cas no 2249665-59-4 (Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate)
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Diethyl 2-[2-(fluorosulfonyl)ethyl]-2-(phenylmethyl)propanedioate
- 2249665-59-4
- 1,3-diethyl 2-benzyl-2-[2-(fluorosulfonyl)ethyl]propanedioate
- EN300-6709587
- Z2855073780
- Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate
-
- Inchi: 1S/C16H21FO6S/c1-3-22-14(18)16(15(19)23-4-2,10-11-24(17,20)21)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
- InChI Key: QVEKNLZASOPNDE-UHFFFAOYSA-N
- SMILES: S(CCC(C(=O)OCC)(C(=O)OCC)CC1C=CC=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 360.10428772g/mol
- Monoisotopic Mass: 360.10428772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 95.1Ų
Experimental Properties
- Density: 1.252±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 471.7±45.0 °C(Predicted)
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6709587-0.05g |
1,3-diethyl 2-benzyl-2-[2-(fluorosulfonyl)ethyl]propanedioate |
2249665-59-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate
Comprehensive Overview of Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate (CAS No. 2249665-59-4): Properties, Applications, and Innovations
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate (CAS No. 2249665-59-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This ester derivative features a fluorosulfonylethyl group, which enhances its reactivity and potential applications in synthetic chemistry. Researchers are increasingly exploring its role as a building block for high-value intermediates, particularly in the development of novel bioactive molecules.
The compound’s benzyl and propanedioate moieties contribute to its versatility, enabling its use in cross-coupling reactions and catalysis. Recent studies highlight its utility in green chemistry initiatives, aligning with the global push for sustainable synthetic methods. For instance, its fluorosulfonyl group can facilitate click chemistry applications, a trending topic in drug discovery forums and AI-driven research platforms like PubMed and Reaxys.
In the context of user-searched queries, questions such as “What are the synthetic routes for Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate?” or “How does CAS 2249665-59-4 compare to similar esters?” are frequently encountered. Addressing these, the compound’s synthesis typically involves Michael addition or nucleophilic substitution reactions, with yields optimized via microwave-assisted techniques—a hot topic in modern organic synthesis.
From an SEO perspective, integrating keywords like “fluorosulfonyl derivatives,” “ester applications in pharmaceuticals,” and “CAS 2249665-59-4 supplier” ensures visibility. The compound’s stability under ambient conditions and compatibility with biodegradable solvents further resonate with eco-conscious trends, making it a subject of interest in AI-powered material science databases.
Innovations around Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate also extend to computational chemistry, where its electronic properties are modeled for drug-likeness predictions. This aligns with frequent searches on “machine learning in chemical design,” emphasizing the compound’s relevance in cutting-edge research. Its low toxicity profile (as per preliminary assays) adds to its appeal for industrial-scale applications.
In summary, CAS 2249665-59-4 represents a convergence of synthetic utility and sustainability, addressing both academic and industrial demands. Its multifaceted roles—from intermediate synthesis to green chemistry—position it as a compound of enduring significance in the evolving landscape of organic chemistry.
2249665-59-4 (Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)